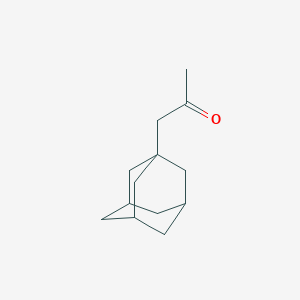

1-Adamantan-1-il-propan-2-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to 1-Adamantan-1-yl-propan-2-one involves several steps, including esterification, alkylation, and cyclization processes. For instance, esters of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids, which exhibit high biological activity, were synthesized through alkylation of previously synthesized thiols with corresponding esters of 2-chloroacetic acid (Odyntsova).

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds, such as 3-(adamantan-1-yl)-4-(prop-2-en-1-yl)-1H-1,2,4-triazole-5(4H)-thione, have been analyzed using spectroscopic methods and computational tools, revealing insights into their electronic and structural characteristics (Sebastian et al., 2014).

Chemical Reactions and Properties

1-Adamantan-1-yl-propan-2-one and its derivatives undergo various chemical reactions, including intramolecular cyclization and Wagner–Meerwein rearrangement, leading to the formation of complex structures with potential biological applications. The reactivity and reaction pathways of these compounds are influenced by their adamantyl group and molecular configuration (Shadrikova et al., 2020).

Physical Properties Analysis

The physical properties, such as melting points and solubility, of 1-Adamantan-1-yl-propan-2-one derivatives have been characterized, providing valuable information for their practical applications and synthesis processes. Esters of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids, for example, exhibit high biological activity and solubility in water, making them attractive for further studies (Odyntsova).

Chemical Properties Analysis

The chemical properties of 1-Adamantan-1-yl-propan-2-one derivatives, such as reactivity, stability, and electronic characteristics, have been extensively studied using spectroscopic techniques and theoretical calculations. These studies reveal the compound's potential for application in various fields, including as bioactive agents and in materials science (Sebastian et al., 2014).

Aplicaciones Científicas De Investigación

Síntesis de derivados de adamantano insaturados

1-Adamantan-1-il-propan-2-ona se puede utilizar en la síntesis de derivados de adamantano insaturados . Estos derivados son altamente reactivos y ofrecen amplias oportunidades de utilización como materiales de partida para la síntesis de varios derivados funcionales de adamantano .

Producción de monómeros

La alta reactividad de los derivados de adamantano insaturados permite que se utilicen como materiales de partida para la síntesis de monómeros . Estos monómeros pueden usarse entonces en la producción de polímeros .

Creación de combustibles y aceites de alta energía y estables térmicamente

Los derivados de adamantano insaturados se pueden utilizar en la síntesis de combustibles y aceites de alta energía y estables térmicamente . Esto se debe a su alta reactividad y las propiedades únicas de los derivados de adamantano .

Desarrollo de compuestos bioactivos y farmacéuticos

Los derivados de adamantano se han utilizado en el desarrollo de compuestos bioactivos y farmacéuticos . Su estructura y propiedades únicas los hacen adecuados para diversas aplicaciones en el campo de la medicina .

Síntesis de polímeros voluminosos similares al diamante de mayor orden (diamantanos)

Los derivados de adamantano se pueden utilizar en la síntesis de polímeros voluminosos similares al diamante de mayor orden, también conocidos como diamantanos . Estos materiales tienen propiedades únicas y aplicaciones potenciales en varios campos

Direcciones Futuras

: Dybowski, M. P., Holowinski, P., Typek, R., & Dawidowicz, A. L. (2021). Comprehensive analytical characteristics of N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA). Forensic Toxicology, 39(1), 230–239. Link

: Synthesis of 1-(Adamantan-1-yl)propane-1,2-diamine and 1-(Adamantan-1-yl)propan-1-one. Russian Journal of Organic Chemistry, 49(3), 442–444. Link

: Sigma-Aldrich. 1-(Adamantan-1-yl)propan-1-one AldrichCPR. Link

Mecanismo De Acción

Target of Action

It is known that adamantane derivatives, which include 1-adamantan-1-yl-propan-2-one, often interact with proteins and enzymes in the body due to their lipophilicity and conformational rigidity .

Mode of Action

It is known that adamantane derivatives can interact with various biological targets due to their unique structural properties . The adamantane moiety can insert itself into the hydrophobic pockets of proteins, disrupting their function or altering their activity .

Biochemical Pathways

The specific biochemical pathways affected by 1-Adamantan-1-yl-propan-2-one are currently unknown. Adamantane derivatives have been shown to influence a variety of biochemical processes, including protein synthesis and enzymatic reactions .

Pharmacokinetics

Adamantane derivatives are generally known for their lipophilicity, which can enhance their absorption and distribution throughout the body .

Result of Action

Adamantane derivatives have been shown to exhibit various biological activities, including antiviral, antitumor, and anti-inflammatory effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Adamantan-1-yl-propan-2-one. For instance, the compound’s stability and activity can be affected by factors such as temperature, pH, and the presence of other substances .

Propiedades

IUPAC Name |

1-(1-adamantyl)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-9(14)5-13-6-10-2-11(7-13)4-12(3-10)8-13/h10-12H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDPAFBRBBMNEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC12CC3CC(C1)CC(C3)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395046 |

Source

|

| Record name | 1-Adamantan-1-yl-propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19835-39-3 |

Source

|

| Record name | 1-Adamantan-1-yl-propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone](/img/structure/B11611.png)

![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-](/img/structure/B11617.png)